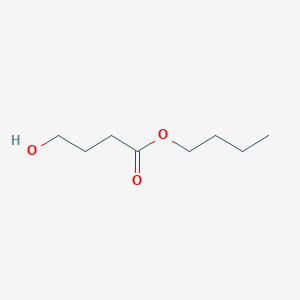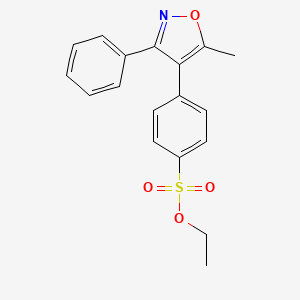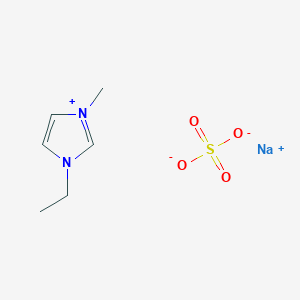![molecular formula C32H48S2Sn2 B8234030 (5,10-dihexyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane](/img/structure/B8234030.png)
(5,10-dihexyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane
Übersicht
Beschreibung
(5,10-Dihexylnaphtho[1,2-b:5,6-b’]dithiophene-2,7-diyl)bis(trimethylstannane) is a complex organotin compound with the molecular formula C32H48S2Sn2 and a molecular weight of 734.28 g/mol . This compound is characterized by its unique structure, which includes a naphtho[1,2-b:5,6-b’]dithiophene core substituted with hexylnaphtho groups and trimethylstannane moieties. It is primarily used in advanced materials research and organic electronics.
Vorbereitungsmethoden
The synthesis of (5,10-Dihexylnaphtho[1,2-b:5,6-b’]dithiophene-2,7-diyl)bis(trimethylstannane) typically involves the following steps :
Starting Materials: The synthesis begins with the preparation of the naphtho[1,2-b:5,6-b’]dithiophene core.
Substitution Reaction: Hexyl groups are introduced to the naphtho[1,2-b:5,6-b’]dithiophene core through a substitution reaction.
Stannylation: The final step involves the stannylation of the substituted naphtho[1,2-b:5,6-b’]dithiophene core using trimethyltin chloride under specific reaction conditions.
Analyse Chemischer Reaktionen
(5,10-Dihexylnaphtho[1,2-b:5,6-b’]dithiophene-2,7-diyl)bis(trimethylstannane) undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The trimethylstannane groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like halides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(5,10-Dihexylnaphtho[1,2-b:5,6-b’]dithiophene-2,7-diyl)bis(trimethylstannane) has several scientific research applications, including :
Organic Electronics: It is used in the development of organic semiconductors and conductive polymers.
Materials Science: The compound is studied for its potential use in advanced materials with unique electronic properties.
Chemical Research: It serves as a precursor for the synthesis of other complex organotin compounds.
Wirkmechanismus
The mechanism of action of (5,10-Dihexylnaphtho[1,2-b:5,6-b’]dithiophene-2,7-diyl)bis(trimethylstannane) involves its interaction with molecular targets and pathways related to its electronic properties . The naphtho[1,2-b:5,6-b’]dithiophene core plays a crucial role in its electronic behavior, while the trimethylstannane groups influence its reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
(5,10-Dihexylnaphtho[1,2-b:5,6-b’]dithiophene-2,7-diyl)bis(trimethylstannane) can be compared with other similar compounds, such as :
(5,10-Dihexylnaphtho[1,2-b5,6-b’]dithiophene-2,7-diyl)bis(trimethylsilane): This compound has similar structural features but with trimethylsilane groups instead of trimethylstannane.
(5,10-Dihexylnaphtho[1,2-b5,6-b’]dithiophene-2,7-diyl)bis(trimethylgermane): This compound features trimethylgermane groups, offering different electronic properties.
The uniqueness of (5,10-Dihexylnaphtho[1,2-b:5,6-b’]dithiophene-2,7-diyl)bis(trimethylstannane) lies in its specific combination of electronic properties and reactivity, making it valuable for specialized research applications.
Eigenschaften
IUPAC Name |
(5,10-dihexyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30S2.6CH3.2Sn/c1-3-5-7-9-11-19-17-23-24(25-21(19)13-15-27-25)18-20(12-10-8-6-4-2)22-14-16-28-26(22)23;;;;;;;;/h13-14,17-18H,3-12H2,1-2H3;6*1H3;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWZDAKWPDYSRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C(C3=C2SC(=C3)[Sn](C)(C)C)CCCCCC)C4=C1C=C(S4)[Sn](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48S2Sn2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
734.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3,5-bis(trifluoromethyl)phenyl]-3-[(R)-[(2R,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]thiourea](/img/structure/B8233948.png)











![(R)-55'66'77'88'-Octahydro-33'-bis(246-trimethylphenyl)-[11'-binaphthalene]-22'-diol](/img/structure/B8234018.png)

